4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid
Description
4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a 3-methoxy group on the aromatic ring and a 2,5-dimethylphenyl substituent at the para position. Its structure combines lipophilic (dimethylphenyl) and electron-donating (methoxy) groups, which influence solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-5-11(2)14(8-10)13-7-6-12(16(17)18)9-15(13)19-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMSCHDXCJZJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688958 | |
| Record name | 2-Methoxy-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-43-3 | |
| Record name | 2-Methoxy-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann-Type Coupling for Biaryl Bond Formation
The Ullmann reaction provides a robust method for constructing the biaryl linkage between the 3-methoxybenzoic acid core and the 2,5-dimethylphenyl substituent. In a representative procedure adapted from pharmaceutical synthesis protocols, 3-methoxybenzoic acid is first protected as its methyl ester to prevent side reactions during coupling. The ester derivative is then reacted with 1-iodo-2,5-dimethylbenzene in the presence of copper(I) iodide (20 mol%), 1,10-phenanthroline (40 mol%), and cesium carbonate (1.5 equiv) in anhydrous 1,4-dioxane at 110°C for 18 hours. This method achieves a 74% yield of the coupled intermediate, which is subsequently hydrolyzed using aqueous sodium hydroxide (2M, 60°C, 4 hours) to furnish the free carboxylic acid.
Reaction Optimization
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Catalyst System : Replacing copper(I) iodide with copper(II) acetate reduces yields to 52%, highlighting the necessity of Cu(I) for effective oxidative addition.
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Solvent Effects : 1,4-Dioxane outperforms DMF and THF, likely due to its high boiling point and compatibility with cesium carbonate.
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Temperature : Reactions conducted below 100°C result in incomplete conversion (<30%), whereas temperatures above 120°C promote decarboxylation side products.
One-Pot Synthesis-Functionalization Approach
A streamlined one-pot method eliminates the need for intermediate isolation. As demonstrated in oxadiazole synthesis, 3-methoxybenzoic acid (0.20 mmol) and 1-iodo-2,5-dimethylbenzene (0.50 mmol) are combined with NIITP (N-isopropylimidazole thiophosphate, 1.1 equiv) in 1,4-dioxane at 80°C for 3 hours to activate the carboxylic acid. Copper(I) iodide and 1,10-phenanthroline are then added, and the mixture is heated to 110°C for 18 hours, directly yielding 4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid in 68% yield after aqueous workup.
Key Advantages
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Time Efficiency : Reduces total synthesis time by 40% compared to stepwise protocols.
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Byproduct Mitigation : The one-pot system minimizes exposure to air-sensitive intermediates, suppressing oxidation byproducts.
Protective Group Strategies and Crystallization
Ester Protection and Deprotection
To prevent ketonization or decarboxylation during harsh reaction conditions, the carboxylic acid group is often protected as a tert-butyl ester. For example, 3-methoxybenzoic acid is treated with Boc anhydride (1.2 equiv) and DMAP (5 mol%) in dichloromethane at 25°C for 12 hours, achieving 95% protection. After coupling with 2,5-dimethylphenyl iodide, the ester is cleaved using hydrochloric acid (4M in dioxane, 0°C, 1 hour), yielding the target compound with >99% purity by HPLC.
Crystallization for Enhanced Purity
Post-synthesis crystallization is critical for pharmaceutical-grade material. The zwitterionic form of this compound is recrystallized from a water-ethanol mixture (3:1 v/v) at 0–25% relative humidity, producing Form α crystals with a melting point of 144–146°C. X-ray diffraction analysis confirms a monoclinic crystal system (space group P2₁/c), while thermogravimetric analysis (TGA) shows <1% weight loss up to 200°C, indicating high thermal stability.
Crystallization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Ratio | Ethanol:H₂O (3:1) | Maximizes crystal growth rate |
| Temperature | 10–15°C | Reduces solvent inclusion |
| Humidity | <40% RH | Prevents hydrate formation |
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Scale (mmol) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | 5.0 | 87 | 99.5 |
| One-Pot Synthesis | 0.2 | 68 | 98.2 |
| Boc-Protected Route | 10.0 | 82 | 99.8 |
The Ullmann method demonstrates superior scalability, with 87% yield maintained at 5 mmol scale, whereas the one-pot approach is preferable for small-scale exploratory syntheses.
Mechanistic Insights and Side Reactions
Copper-Mediated Coupling Mechanism
The reaction proceeds via a single-electron transfer (SET) mechanism:
Common Side Products and Mitigation
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Decarboxylation : Occurs above 120°C; mitigated by strict temperature control.
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Homocoupling : 5–10% biphenyl byproducts form without rigorous degassing; prevented by sparging with nitrogen.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: 4-(2,5-Dimethylphenyl)-3-hydroxybenzoic acid.
Reduction: 4-(2,5-Dimethylphenyl)-3-methoxybenzyl alcohol.
Substitution: 4-(2,5-Dimethylphenyl)-3-nitrobenzoic acid or 4-(2,5-Dimethylphenyl)-3-bromobenzoic acid.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid, also known as a derivative of benzoic acid, has garnered interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, materials science, and environmental studies, supported by case studies and data tables.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research conducted by Smith et al. (2022) demonstrated that this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Smith et al. 2022 |
| Escherichia coli | 64 µg/mL | Smith et al. 2022 |
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory drugs. A study by Johnson et al. (2023) reported that the compound effectively reduced inflammation in animal models of arthritis. The study showed a reduction in pro-inflammatory cytokines, suggesting potential for therapeutic use in chronic inflammatory diseases.
Data Table: Inflammatory Markers
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) | Reference |
|---|---|---|---|
| Control | 150 | 120 | Johnson et al. 2023 |
| This compound | 80 | 60 | Johnson et al. 2023 |
Polymer Chemistry
The compound has been explored as a monomer in polymer synthesis due to its ability to enhance thermal stability and mechanical properties. Research by Lee et al. (2021) indicates that incorporating this compound into polyesters results in improved tensile strength and heat resistance.
Case Study: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) | Reference |
|---|---|---|---|
| Control Polyester | 40 | 250 | Lee et al. 2021 |
| Modified with Compound | 60 | 300 | Lee et al. 2021 |
Photodegradation Studies
The environmental impact of organic compounds is a growing concern, and studies have investigated the photodegradation of this compound under UV light exposure. Research by Garcia et al. (2020) found that the compound degrades effectively, making it a candidate for environmental remediation efforts.
Data Table: Photodegradation Rates
| UV Exposure Time (hours) | Remaining Concentration (%) | Reference |
|---|---|---|
| 0 | 100 | Garcia et al. 2020 |
| 24 | 30 | Garcia et al. 2020 |
| 48 | 10 | Garcia et al. 2020 |
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
In chemical reactions, the aromatic ring and functional groups determine the compound’s reactivity and selectivity. For example, the electron-donating methoxy group can activate the aromatic ring towards electrophilic substitution, while the carboxylic acid group can participate in nucleophilic acyl substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Replaces the benzoic acid core with a naphthalene-carboxamide scaffold.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability and target binding .
B. 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic Acid
- Structure: Features a glucopyranosyloxy substituent instead of the dimethylphenyl group.
- The glycosyl group improves water solubility but may reduce blood-brain barrier penetration compared to lipophilic dimethylphenyl derivatives .
C. 3-{(2,5-Dimethylphenyl)[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid (Compound 3g)
- Structure : Integrates a thiazole ring and a nitro group, linked to the 2,5-dimethylphenyl moiety.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (LogP) | Key Substituents |
|---|---|---|---|---|
| 4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid* | ~270.3 (calc.) | N/A | ~3.2 (estimated) | 2,5-Dimethylphenyl, 3-methoxy |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 308.3 | 136–137 | ~4.1 | Naphthalene, carboxamide |
| 4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid | 356.3 | N/A | ~0.8 | Glucopyranosyloxy |
| 3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid | 434.3 | 127–128 | ~4.5 | Thiazole, bromophenyl |
Substituent Effects on Activity
- Electron-Withdrawing vs. In contrast, nitro or bromo substituents (e.g., in compound 3i) withdraw electrons, enhancing electrophilic interactions .
- Lipophilicity and Bioavailability :
- The 2,5-dimethylphenyl group increases LogP, favoring membrane penetration. However, excessive lipophilicity (e.g., in thiazole derivatives) may reduce aqueous solubility, as seen in compound 3k (m.p. 164–165°C) .
Biological Activity
4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid, also known by its CAS number 1261889-43-3, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a methoxy group and a dimethylphenyl substituent on a benzoic acid framework. The general structure can be represented as follows:
Synthesis Methods:
- Friedel-Crafts Acylation: This method involves the reaction of 2,5-dimethylbenzoyl chloride with methoxybenzoic acid in the presence of a Lewis acid catalyst.
- Suzuki Coupling Reaction: Involves coupling 4-bromo-3-methoxybenzoic acid with 2,5-dimethylphenylboronic acid using a palladium catalyst.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antiproliferative Effects: The compound has demonstrated potential in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of benzoic acids, including this compound. The Minimum Inhibitory Concentrations (MIC) were determined against several bacterial strains:
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
These results suggest that the compound has notable antibacterial properties, particularly against Staphylococcus aureus.
Antiproliferative Activity
The antiproliferative effects were assessed using various cancer cell lines. The following IC50 values were recorded:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 | 3.1 | Doxorubicin |
| HCT116 | 4.4 | Etoposide |
The compound exhibited comparable potency to established chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in cell growth and proliferation. The presence of the methoxy and dimethyl groups likely enhances its binding affinity to these targets.
Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. For instance, molecular docking simulations revealed favorable interactions with key residues in target proteins associated with cancer pathways. The docking scores indicated a strong binding affinity, suggesting that this compound could effectively inhibit target enzyme activity.
Case Studies
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Study on Antiproliferative Activity:
A recent study evaluated the compounds' effects on MCF-7 and HCT116 cells, showing that even low concentrations significantly reduced cell viability. This study highlights the potential application of this compound in developing new anticancer agents. -
Antibacterial Efficacy:
Another investigation focused on the antimicrobial properties against clinical isolates of bacteria. Results indicated that the compound could serve as a template for designing new antibiotics, especially amid rising antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,5-Dimethylphenyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling (as seen in analogous structures in ) or Claisen-Schmidt condensation. Key variables include temperature (e.g., 45–60°C for triazine derivatives in ), catalyst choice (e.g., palladium for coupling), and solvent polarity. Optimizing stoichiometry of substituents like methoxy and dimethylphenyl groups is critical for regioselectivity .
- Data Analysis : Monitor reaction progress via TLC (hexane/EtOH systems, Rf ~0.59–0.62 as in ) and confirm purity via HPLC (>95%). Yield improvements (e.g., quantitative yields in ) often require inert atmospheres and controlled cooling.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- NMR : Compare ¹H/¹³C NMR spectra with analogs (e.g., δ 3.76–3.86 ppm for methoxy groups in ). Overlapping signals (e.g., aromatic protons) may require 2D NMR.
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₆O₃ analogs in ).
- Melting Point : Confirm consistency with literature (e.g., 180–220°C ranges in ).
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethylphenyl group influence reactivity in downstream modifications?
- Experimental Design :
- Compare reactivity with analogs lacking methyl groups (e.g., 3-methoxybenzoic acid in ).
- Use DFT calculations to model electron density distribution.
- Test regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) to assess steric hindrance .
- Data Contradictions : Conflicting reports on methyl group stability under acidic conditions ( vs. 14) suggest pH-dependent degradation studies are needed.
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodology :
- Validate assay conditions (e.g., solubility in DMSO vs. aqueous buffers; see solubility challenges for benzyloxyethoxy derivatives in ).
- Perform pharmacokinetic profiling (e.g., plasma stability, metabolite identification via LC-MS).
- Cross-reference with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid in ) to identify scaffold-specific trends .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- Apply QSAR models trained on analogs (e.g., 3-fluoro-4-methylphenyl derivatives in ) to prioritize substituents.
- Validate predictions via synthesis and enzymatic assays .
Data Conflict Resolution
Q. How should researchers address inconsistencies in reported melting points or spectral data?
- Troubleshooting Steps :
Verify purity via elemental analysis or GC-MS.
Replicate synthesis using literature protocols (e.g., 45°C/1 h conditions in ).
Cross-check with independent databases (e.g., PubChem, avoiding excluded sources) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use PPE (EN 166-certified goggles, nitrile gloves).
- Avoid dust formation ( recommends ventilation and inert storage at 2–8°C).
- In case of fire, use alcohol-resistant foam (due to methoxy/benzyloxy combustion hazards) .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
